
三氟甲磺酰苯胺
描述
Trifluoromethanesulfonanilide (TFMS) is an organic compound with the chemical formula C3F7SO2NH2. It is a white solid with a melting point of 165°C and a boiling point of 257°C. TFMS is a versatile and useful reagent in synthetic organic chemistry, and is widely used in the synthesis of various compounds. It has a wide range of applications in the field of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
农业:杀螨活性
三氟甲磺酰苯胺: 已被研究用于其杀螨活性,针对家尘螨,它们是家庭环境中的主要过敏原 {svg_1}。该化合物在控制螨虫种群方面具有功效,有助于减少过敏反应,改善室内空气质量。
环境科学:纳米农药
在环境科学领域,三氟甲磺酰苯胺正在被探索其在纳米农药中的潜在应用。 这些先进的配方旨在增强杀虫剂的吸收、功效和特异性,从而减少对环境的影响 {svg_2}.
医学:荧光寿命技术
该化合物的衍生物正在被研究其在医学应用中的荧光寿命技术中的作用。 这包括开发用于各种疾病的诊断工具和治疗干预措施 {svg_3}.
材料科学:聚合
材料科学: 研究人员已经研究了在聚合过程中使用三氟甲磺酰苯胺。 它参与了具有特定性能的聚合物的合成,用于工业应用 {svg_4}.
生物化学:杀螨化合物
在生物化学中,重点一直是合成具有高杀螨活性的三氟甲磺酰苯胺化合物。 这些化合物对于开发针对影响植物和动物的螨虫的治疗方法至关重要 {svg_5}.
药理学:药物开发
最后,在药理学中,与三氟甲磺酰苯胺相关的研究正在为药物开发做出贡献。 其化学结构和性质对于创建具有特定治疗效果的新药具有价值 {svg_6}.
安全和危害
未来方向
作用机制
Target of Action
Trifluoromethanesulfonanilide has been found to have high miticidal activity against house dust mites . The primary targets of this compound are the house dust mites, including Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp), and Chelacaropsis moorei (Cm) . These mites are known to be major household allergens causing asthma and atopic dermatitis .
Mode of Action
It has been observed that the introduction of a halogen atom at the 4-position of the benzene ring in the compound substantially increased the activity against house dust mites . This suggests that the compound interacts with its targets through a specific chemical structure, leading to their eradication.
Biochemical Pathways
The compound’s miticidal activity suggests that it disrupts essential biological processes in the mites, leading to their death .
Pharmacokinetics
Given its use as a miticide, it can be inferred that the compound has suitable bioavailability to exert its effects on house dust mites .
Result of Action
The primary result of Trifluoromethanesulfonanilide’s action is the eradication of house dust mites . This leads to a reduction in the allergens produced by these mites, thereby helping to alleviate allergic reactions such as asthma and atopic dermatitis .
Action Environment
The efficacy and stability of Trifluoromethanesulfonanilide can be influenced by various environmental factors. For instance, the compound’s miticidal activity may vary depending on the specific species of mite and the conditions in which they are found
生化分析
Cellular Effects
Trifluoromethanesulfonanilide affects various types of cells and cellular processes. In particular, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that trifluoromethanesulfonanilide can disrupt the normal functioning of mite cells, leading to their death . This disruption is likely due to its ability to interfere with key cellular processes, such as enzyme activity and protein synthesis.
Molecular Mechanism
The mechanism of action of trifluoromethanesulfonanilide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in the activity of these biomolecules, ultimately affecting cellular processes and functions. Additionally, trifluoromethanesulfonanilide may alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoromethanesulfonanilide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that trifluoromethanesulfonanilide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to trifluoromethanesulfonanilide can result in sustained effects on cellular processes, including prolonged inhibition of enzyme activity and disruption of cellular metabolism.
Dosage Effects in Animal Models
The effects of trifluoromethanesulfonanilide vary with different dosages in animal models. At lower doses, the compound exhibits miticidal activity without causing significant adverse effects. At higher doses, trifluoromethanesulfonanilide can cause toxic effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired miticidal activity without causing toxicity.
Metabolic Pathways
Trifluoromethanesulfonanilide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes. For example, trifluoromethanesulfonanilide may inhibit enzymes responsible for the synthesis of essential biomolecules, leading to a decrease in their levels and disruption of metabolic pathways .
Transport and Distribution
Within cells and tissues, trifluoromethanesulfonanilide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of trifluoromethanesulfonanilide can influence its efficacy and toxicity, as well as its overall impact on cellular functions .
Subcellular Localization
Trifluoromethanesulfonanilide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, leading to more effective inhibition or activation of their functions .
属性
IUPAC Name |
1,1,1-trifluoro-N-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSKEQSEGDAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196570 | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-64-4 | |
| Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
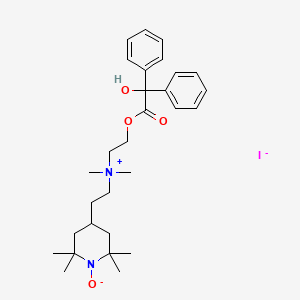
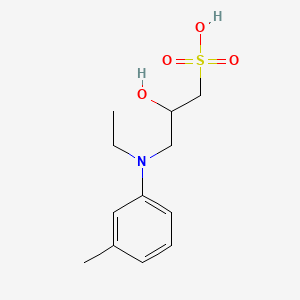
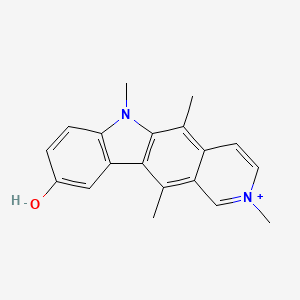



![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)
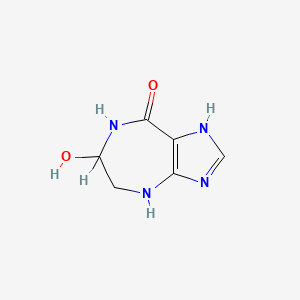



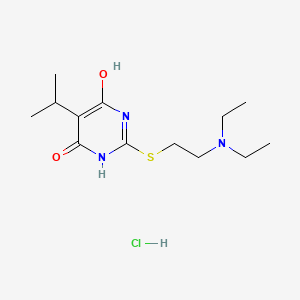

![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)
